molecular formula C16H17N3O5S B2769072 Methyl 6-acetyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 946204-91-7

Methyl 6-acetyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2769072
CAS RN: 946204-91-7
M. Wt: 363.39
InChI Key: VONVWQPCPMTWHW-UHFFFAOYSA-N
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Description

“Methyl 6-acetyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . It’s worth noting that Methyl 5-Methyl-3-isoxazolecarboxylate is a related compound of Leflunomide, an antirheumatic compound used to treat rheumatoid arthritis and psoriatic arthritis .


Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .


Molecular Structure Analysis

The molecular formula of a similar compound, Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, is C15H19N3O3 . The SMILES notation for this compound is O=C(NC@H=O)C©©C)C1=NNC2=C1C=CC=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, are as follows: It has a molecular weight of 289.3 . Its solubility in DMF is 12.5 mg/ml, in DMF:PBS (pH 7.2) (1:1) is 0.5 mg/ml, in DMSO is 10 mg/ml, and in Ethanol is 3 mg/ml .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a privileged motif found in many commercially available drugs. Researchers actively explore novel synthetic strategies to create isoxazoles due to their biological significance. Metal-catalyzed reactions (such as Cu(I) or Ru(II)-mediated (3 + 2) cycloaddition) have been commonly used for isoxazole synthesis. However, these methods suffer from drawbacks like high costs, toxicity, and waste generation. Metal-free synthetic routes offer an eco-friendly alternative. Researchers have successfully synthesized isoxazoles using metal-free conditions, allowing for the development of new drug candidates .

Analytical Chemistry and Detection Methods

Researchers utilize isoxazoles as analytical standards and reference compounds. For instance, compounds like “Ethyl 5-methylisoxazole-3-carboxylate” serve as analytical reference standards in various assays . Additionally, isoxazoles can be incorporated into fluorescent probes for detecting specific analytes or monitoring cellular processes.

properties

IUPAC Name

methyl 6-acetyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-8-6-11(24-18-8)14(21)17-15-13(16(22)23-3)10-4-5-19(9(2)20)7-12(10)25-15/h6H,4-5,7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONVWQPCPMTWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-acetyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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